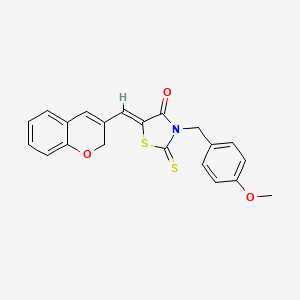
5-(2H-Chromen-3-ylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2H-クロメン-3-イルメチレン)-3-(4-メトキシベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオンファミリーに属する複雑な有機化合物です。この化合物は、クロメン環、メトキシベンジル基、チオキソチアゾリジンオン部分を含む独特の構造が特徴です。潜在的な生物学的および化学的特性のために、科学研究のさまざまな分野で注目を集めています。
準備方法
合成経路と反応条件
5-(2H-クロメン-3-イルメチレン)-3-(4-メトキシベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、3-ホルミルクロモンと4-メトキシベンジルアミンを縮合させて、中間体シッフ塩基を形成することです。この中間体は、還流条件下でチオグリコール酸と反応させて、最終的なチアゾリジンオン生成物を得ます。反応条件には、多くの場合、エタノールまたはメタノールなどの溶媒と、ピペリジンなどの触媒の使用が必要となり、縮合プロセスを促進します。
工業生産方法
この化合物の具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチは、ラボでの合成手順をスケールアップすることです。これには、高収率と純度を確保するための反応条件の最適化と、再結晶またはクロマトグラフィーなどの効率的な精製技術の実施が含まれます。
化学反応の分析
反応の種類
5-(2H-クロメン-3-イルメチレン)-3-(4-メトキシベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用して、化合物を酸化すると、スルホキシドまたはスルホンが形成されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して、還元反応を行うと、チオキソ基をチオール基に変換できます。
置換: 求核置換反応は、メトキシベンジル基で起こり、ハロゲン化物やアミンなどの求核剤がメトキシ基を置換します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム;通常、水性溶媒または有機溶媒中で実行されます。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム;通常、テトラヒドロフラン(THF)またはジエチルエーテルなどの乾燥溶媒中で実施されます。
置換: ハロゲン化物、アミン;反応には、水酸化ナトリウムや炭酸カリウムなどの塩基の存在が必要になることがよくあります。
主な生成物
酸化: スルホキシド、スルホン。
還元: チオール誘導体。
置換: さまざまな置換ベンジル誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 潜在的な抗菌および抗真菌特性について調査されています。
医学: 抗炎症および抗癌活性を有する可能性について研究されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its possible anti-inflammatory and anticancer activities.
作用機序
5-(2H-クロメン-3-イルメチレン)-3-(4-メトキシベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は完全に解明されていませんが、さまざまな分子標的および経路との相互作用が関与すると考えられています。化合物のチアゾリジンオン部分は、酵素または受容体と相互作用し、特定の生物学的プロセスの阻害または活性化につながる可能性があります。さらに、クロメン環とメトキシベンジル基は、標的分子に対する結合親和性を高めることで、全体的な生物学的活性を高めるのに貢献している可能性があります。
類似化合物の比較
類似化合物
チアゾリジンオン: 2-チオキソ-4-チアゾリジンオン誘導体などの、チアゾリジンオンコア構造と同様の化合物。
クロメン誘導体: 3-ホルミルクロモン誘導体などの、クロメン環を含む化合物。
メトキシベンジル化合物: 4-メトキシベンジルアミン誘導体などの、メトキシベンジル基を含む化合物。
独自性
5-(2H-クロメン-3-イルメチレン)-3-(4-メトキシベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンは、その構造的特徴の組み合わせによって独自であり、明確な化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure, such as 2-thioxo-4-thiazolidinone derivatives.
Chromene Derivatives: Compounds containing the chromene ring, such as 3-formylchromone derivatives.
Methoxybenzyl Compounds: Compounds with a methoxybenzyl group, such as 4-methoxybenzylamine derivatives.
Uniqueness
5-(2H-Chromen-3-ylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
618074-28-5 |
|---|---|
分子式 |
C21H17NO3S2 |
分子量 |
395.5 g/mol |
IUPAC名 |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17NO3S2/c1-24-17-8-6-14(7-9-17)12-22-20(23)19(27-21(22)26)11-15-10-16-4-2-3-5-18(16)25-13-15/h2-11H,12-13H2,1H3/b19-11- |
InChIキー |
WDCDYRSTRVYAMV-ODLFYWEKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)


![2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015478.png)








![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)

